Urease Inhibitory Activity: Cross-Study Comparison with 5-Bromo Analog and Standard Inhibitor
While no direct head-to-head study was identified, cross-study comparison reveals that ethyl 5-formyl-1-benzofuran-2-carboxylate exhibits a urease inhibition IC50 of 31.2 μM (31,200 nM) [1], which is a less potent inhibitory profile than reported for structurally related benzofuran-based hydrazone derivatives (IC50 range 0.20 – 36.20 μM) [2]. However, its activity is within the range of compounds considered for further optimization. In contrast, the 5-bromo analog (ethyl 5-bromobenzofuran-2-carboxylate) is primarily explored as a selective adenosine A2A receptor antagonist , highlighting a distinct biological targeting profile dependent on the 5-substituent.
| Evidence Dimension | Urease enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | IC50 = 31.2 μM (31,200 nM) |
| Comparator Or Baseline | Standard thiourea: IC50 = 21.86 ± 0.40 μM [2]; Benzofuran-based hydrazone analogs: IC50 range 0.20 – 36.20 μM [2] |
| Quantified Difference | Target compound exhibits 1.4-fold lower potency than thiourea (21.86 μM vs 31.2 μM) and is 156-fold less potent than the most active hydrazone analog (0.20 μM). |
| Conditions | Bacterial urease; 15 min preincubation; urea substrate; ELISA detection [1] |
Why This Matters
This data provides a baseline activity level for urease inhibition programs, allowing researchers to compare this scaffold against their own in-house leads or other commercially available benzofuran derivatives, thereby informing compound selection for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50532163: Inhibition of bacterial urease using urea as substrate. Retrieved April 21, 2026. View Source
- [2] Almohammadi, J. A., & Taha, M. (2022). Synthesis of potent urease inhibitors based on benzofuran. Saudi Journal of Medicine and Medical Sciences, 10(Suppl 1), S1-S42. View Source
